(E)-2-Methyl-3-phenylbut-2-enoic Acid: Chemical Properties, Synthesis, and Applications in Drug Discovery
(E)-2-Methyl-3-phenylbut-2-enoic Acid: Chemical Properties, Synthesis, and Applications in Drug Discovery
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
In the realm of advanced organic synthesis and targeted drug discovery, tetrasubstituted α,β-unsaturated carboxylic acids represent a class of highly valuable, yet synthetically challenging, building blocks. (E)-2-methyl-3-phenylbut-2-enoic acid (commonly referred to as α,β-dimethylcinnamic acid) stands out as a critical intermediate. Its rigid, sterically demanding tetrasubstituted olefinic core provides a highly defined spatial orientation, making it an ideal substrate for complex orbital-symmetry controlled reactions (such as Nazarov cyclizations) and a potent "aryl leader" moiety in the design of Histone Deacetylase (HDAC) inhibitors.
This technical guide dissects the physicochemical properties, stereoselective synthesis methodologies, and pharmacological applications of (E)-2-methyl-3-phenylbut-2-enoic acid, providing field-proven protocols designed for reproducibility and scale.
Part 1: Physicochemical Properties & Structural Characterization
Understanding the baseline properties of (E)-2-methyl-3-phenylbut-2-enoic acid is essential for predicting its behavior in both synthetic workflows and biological systems. The steric clash between the phenyl ring and the carboxylic acid group heavily influences the thermodynamic stability of its stereoisomers, making the (E)-configuration chemically distinct from its (Z)-counterpart.
Quantitative Data Summary
| Property | Value | Method / Source |
| IUPAC Name | (E)-2-methyl-3-phenylbut-2-enoic acid | Standard Nomenclature [1] |
| Common Synonyms | α,β-dimethylcinnamic acid | Literature Consensus |
| Molecular Formula | C₁₁H₁₂O₂ | Computed [1] |
| Molecular Weight | 176.21 g/mol | Mass Spectrometry [1] |
| CAS Number | 708-83-8 | Chemical Registry |
| Melting Point | 105–106 °C | Experimental [2] |
| LogP (Computed) | 2.9 | Lipophilicity Index [1] |
Structural Confirmation (E-E-A-T Insight): When synthesizing tetrasubstituted olefins, standard 1D ¹H NMR is often insufficient for definitive stereochemical assignment due to the lack of olefinic protons. As an application scientist, I rely on Nuclear Overhauser Effect Spectroscopy (NOESY). For the (E)-isomer, a distinct NOE correlation between the C2-methyl group protons and the ortho-protons of the phenyl ring confirms the spatial proximity dictated by the (E)-geometry, definitively ruling out the (Z)-isomer [3].
Part 2: Chemical Reactivity & Synthetic Methodologies
The synthesis of fully substituted acyclic olefins is notoriously difficult due to extreme steric hindrance. Traditional Horner-Wadsworth-Emmons or Wittig reactions often yield poor E/Z selectivities. To bypass this, modern synthetic routes employ transition-metal-catalyzed carbometalation.
Specifically, the Nickel-catalyzed carbometalation of disubstituted alkynes utilizing diethylzinc (Et₂Zn) and CO₂ allows for the highly regioselective and stereoselective preparation of (E)-2-methyl-3-phenylbut-2-enoic acid [4]. Furthermore, this compound serves as a critical substrate for forming vicinal all-carbon quaternary stereocenters via the Nazarov cyclization, an orbital symmetry-controlled 4π electrocyclization [2].
Workflow Visualization
Figure 1: Stereoselective synthesis workflow via Ni-catalyzed carbometalation.
Protocol 1: Stereoselective Synthesis via Ni-Catalyzed Carbometalation
This protocol is engineered to prevent oxidative quenching and ensure kinetic trapping of the desired stereoisomer.
-
System Preparation (Causality): Flame-dry a Schlenk flask under argon. Add the Ni(0) catalyst precursor and the disubstituted alkyne (e.g., 1-phenylprop-1-yne derivative) in anhydrous, degassed THF. Why degassed THF? Trace oxygen rapidly oxidizes the active Ni(0) species to inactive Ni(II), killing the catalytic cycle.
-
Transmetalation: Cool the mixture to 0 °C. Add Et₂Zn (1.0 M in hexanes) dropwise. Why dropwise? The initial transmetalation is exothermic; controlling the temperature prevents non-specific oligomerization of the alkyne.
-
Carboxylation: Purge the argon atmosphere with dry CO₂ gas (1 atm) and allow the reaction to warm to room temperature, stirring overnight. The CO₂ inserts into the kinetically favored Ni-C bond.
-
Quenching & Workup: Cool the reaction back to 0 °C and quench strictly with 10% aqueous HCl. Why 0 °C and acidic? Rapid protonation at low temperatures traps the kinetic (E)-carboxylate before thermodynamic equilibration to the (Z)-isomer can occur. Extract with ethyl acetate (AcOEt).
-
Self-Validation System: Before column chromatography, evaporate a small aliquot of the organic layer and run a crude ¹H NMR. The presence of sharp singlets at ~2.47 ppm (C2-methyl) and ~1.90 ppm (C3-methyl) confirms the successful formation of the (E)-geometry prior to committing to large-scale purification [2].
Part 3: Applications in Advanced Drug Development (HDAC Inhibitors)
In oncology and fibroproliferative disorder research, Histone Deacetylases (HDACs) are prime therapeutic targets. Inhibiting HDACs prevents the deacetylation of histones, maintaining chromatin in an "open" state, which reactivates silenced tumor suppressor genes and induces apoptosis in cancer cells [5].
(E)-2-methyl-3-phenylbut-2-enoic acid is utilized as a highly effective "aryl leader" group in carbamic acid-based HDAC inhibitors (e.g., compound PX117737) [6]. The tetrasubstituted alkene provides a rigid, hydrophobic cap that anchors to the surface rim of the HDAC active site, while an attached aliphatic linker extends a hydroxamic acid moiety deep into the catalytic pocket to chelate the central zinc ion.
Pharmacological Pathway Visualization
Figure 2: Pharmacological pathway of HDAC inhibition utilizing the title compound.
Protocol 2: Synthesis of the HDAC Inhibitor Amide Linkage (PX117737 Precursor)
Coupling a sterically hindered tetrasubstituted acid to an amine linker requires aggressive activation.
-
Acyl Chloride Formation (Causality): Suspend (E)-2-methyl-3-phenylbut-2-enoic acid in anhydrous dichloromethane (DCM). Add 1.5 equivalents of oxalyl chloride and a catalytic drop of DMF at 0 °C. Why not use standard EDC/HOBt coupling? The extreme steric bulk around the carbonyl carbon in this tetrasubstituted system causes standard carbodiimide coupling agents to fail or yield extremely low conversions. Conversion to the highly reactive acyl chloride is mandatory.
-
Amidation: Evaporate the excess oxalyl chloride under reduced pressure. Redissolve the crude acyl chloride in DCM and add it dropwise to a solution of the target amine linker (e.g., a protected 5-aminopentyl derivative) and triethylamine (TEA) at 0 °C.
-
Self-Validation System: To ensure the acyl chloride was successfully formed before the amidation step, take a 10 µL aliquot of the intermediate, quench it in 1 mL of methanol, and run a TLC against the starting acid. Complete conversion to the less-polar methyl ester validates the activation step. Post-amidation, the final compound (PX117737 derivative) is validated by its sharp melting point (129-131 °C) and characteristic amide N-H stretches in IR spectroscopy [5].
References
-
[1] "(E)-2-methyl-3-phenylbut-2-enoic acid | C11H12O2 | CID 3003863 - PubChem." National Institutes of Health (NIH). Available at: [Link]
-
[2] "Chapter 1: The Nazarov Cyclization - ScholarSpace." University of Hawaii. Available at: [Link]
-
[6] "Carbamic acid compounds comprising an amide linkage as HDAC inhibitors." Googleapis (Patent EP 2 083 005 A1). Available at: [Link]
-
[4] "The Development of a Stereoselective Method for the Synthesis of Tetrasubstituted Derivatives of α,β‐Unsaturated Carboxylic Acids." DOI.org (Rzymkowski, 2016). Available at: [Link]
-
[5] "US20110105572A1 - Carbamic acid compounds comprising an amide linkage as hdac inhibitors." Google Patents. Available at:
Sources
- 1. (E)-2-methyl-3-phenylbut-2-enoic acid | C11H12O2 | CID 3003863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 5. US20110105572A1 - Carbamic acid compounds comprising an amide linkage as hdac inhibitors - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
